molecular formula C10H17N B125843 1-Pyrrolidino-1-cyclohexene CAS No. 1125-99-1

1-Pyrrolidino-1-cyclohexene

Cat. No. B125843
CAS RN: 1125-99-1
M. Wt: 151.25 g/mol
InChI Key: KTZNVZJECQAMBV-UHFFFAOYSA-N
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Description

1-Pyrrolidino-1-cyclohexene (1-PCH) is an organic compound belonging to the cyclohexene family. It is a colorless, odorless, and non-toxic liquid, which is widely used in scientific research and laboratory experiments. It is a versatile compound, with a wide range of applications in organic synthesis, drug development, and materials science. 1-PCH is a key intermediate for the synthesis of many compounds, and is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

  • Vibrational Spectroscopic Investigation Infrared and Raman spectra studies of 1-pyrrolidino-1-cyclohexene show its experimental vibrational wavenumbers and structural parameters. Density Functional Theory (DFT) methods provide satisfactory predictions for these properties, with the mixture of envelope and twist conformers being the most stable form (Kaya et al., 2013).

  • Annulation of 2-formyl-2-cyclohexenones this compound reacts with 2-formyl-2-cyclohexenones to yield dimethyl-Δ8-octalin-1,6-diones and dimethyl-8-hydroxy-trans-decalin-1,6-diones. The process is highly diastereoselective, offering valuable insights for chemical synthesis (Meyer et al., 1986).

  • Allylic Oxidation Studies Studies on the oxidation of cyclohexene reveal insights into the reaction kinetics and mechanisms involving this compound as part of the reaction process (Stultz et al., 2000).

  • Crystal Packing Analysis The crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows significant interactions involving the cyclohexene component, which is essential for understanding molecular interactions and structures (Lai et al., 2006).

  • Conformation and Polymeric Assembly Research on heterocyclic perhydropyrrolobenzofurans, involving this compound, explores the conformational aspects and the formation of polymeric assemblies via hydrogen bonds (Yathirajan et al., 2006).

  • Enantioselective Synthesis this compound is used in the enantioselective synthesis of alkylpyridine derivatives, highlighting its role in creating chiral chemical structures (Meazza et al., 2017).

  • Synthesis of Hybrid Heterocyclic Systems The compound plays a role in the synthesis of hybrid heterocyclic systems with a furoxanylpyridine core, showcasing its versatility in organic synthesis (Fershtat et al., 2016).

  • Catalytic Applications in Polymerization It is involved in redox-initiated cationic polymerization processes, indicating its potential in polymer science (Onen & Yagcı, 1997).

  • Polyfluorocycloalkenes Reactions Studies on reactions of decafluorocyclohexene with secondary amines, including pyrrolidine derivatives, offer insights into chemical reactions involving fluorine compounds (Powers et al., 1982).

  • Asymmetric Syntheses and Additions this compound is used in asymmetric syntheses of cyclohexanone derivatives and in Michael addition reactions, highlighting its role in stereochemistry (Schultz & Harrington, 1991); (Miao & Wang, 2008).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-(cyclohexen-1-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNVZJECQAMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150079
Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1125-99-1
Record name 1-(1-Cyclohexen-1-yl)pyrrolidine
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Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Record name 1-Pyrrolidino-1-cyclohexene
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Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Record name N-(cyclohex-1-en-1-yl)pyrrolidine
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Synthesis routes and methods I

Procedure details

Cyclohexanone (196.3 g) and pyrrolidine (214 g) in benzene (500 ml) were refluxed under nitrogen with a Dean-Stark apparatus, until no more water separated out. The solvents were then evaporated off under nitrogen, and the residual oil was distilled to give 1-(1-pyrrolidinyl)cyclohexene (290 g).
Quantity
196.3 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1 g of para-toluenesulphonic acid is added to a mixture of 20 mmol of cyclohexanone and 22 mmol of pyrrolidine in 200 ml of dry benzene. The reaction mixture is stirred at reflux until, in the infra-red, the ketone has disappeared, with the enamine concomitantly appearing. The solvent is then evaporated off and the crude residue is purified by distillation in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 50 mL round-bottomed flask containing cyclohexanone (3.82 g, 39 mmol) in anhydrous toluene (20 mL) was fitted with a Dean-Stark trap containing 3 Å molecular sieves, reflux condenser and a heating mantle, pyrrolidine (6.00 mL) was added, and the solution heated to reflux for 18 h. The solvent was evaporated and the crude product 1-cyclohex-1-en-1-ylpyrrolidine was used directly for the next reaction. (6.0 g, 102% yield, 95% purity by HPLC). MS(ESI+): 152.3; MS(ESI−): 150.1.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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